![molecular formula C13H11ClO B022076 (2'-Chloro[1,1'-biphenyl]-4-yl)methanol CAS No. 109524-03-0](/img/structure/B22076.png)

(2'-Chloro[1,1'-biphenyl]-4-yl)methanol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar chloro-substituted biphenyl compounds typically involves reactions that introduce the chloro and methanol groups into the biphenyl structure. Techniques such as Grignard reactions, cross-coupling reactions, or direct chlorination followed by functionalization with methanol groups are common. Although direct references to the synthesis of (2'-Chloro[1,1'-biphenyl]-4-yl)methanol were not found, analogous processes are detailed for related compounds, indicating the versatility and complexity of synthetic approaches in this area of chemistry (Dong & Huo, 2009).

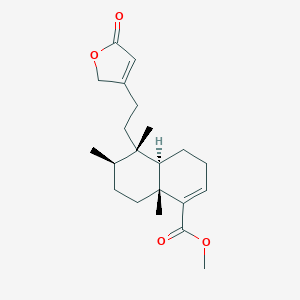

Molecular Structure Analysis

The molecular structure of chloro-substituted biphenyl compounds often exhibits interesting features such as conformational rigidity and the potential for intramolecular interactions. X-ray crystallography provides detailed insights into the arrangement of atoms, the planarity or torsion of the biphenyl system, and the positioning of substituents which affect the compound's reactivity and properties. For example, similar compounds show specific crystalline structures and intermolecular interactions that could be indicative of the behavior of (2'-Chloro[1,1'-biphenyl]-4-yl)methanol (Lakshminarayana et al., 2009).

Chemical Reactions and Properties

Chloro-substituted biphenyls participate in various chemical reactions, including further functionalization, coupling reactions, and as intermediates in the synthesis of more complex molecules. Their reactivity is influenced by the electronic effects of the chloro and methanol groups, impacting nucleophilic substitutions, electrophilic aromatic substitutions, and other reaction pathways. The specific reactivity patterns of these compounds offer valuable insights for synthetic chemistry applications (Shahana & Yardily, 2020).

Wissenschaftliche Forschungsanwendungen

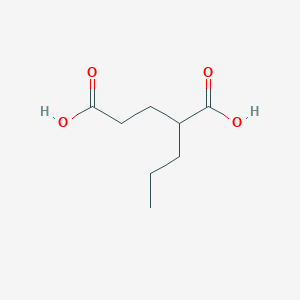

Asymmetric Synthesis : It serves as a chiral auxiliary in the asymmetric synthesis of α-hydroxy esters, using bidentate chelation-controlled alkylation of glycolate enolate (Jung, Ho, & Kim, 2000).

Biocatalysis : It has been synthesized using recombinant Escherichia coli as a whole-cell catalyst in a liquid-liquid biphasic microreaction system, demonstrating a green, economic, and efficient synthetic approach (Chen et al., 2021).

Chromatographic Studies : Reversed-phase thin-layer chromatography with methanol-water as eluent can study relationships between retention and hydrophobicity of non-polar aromatic compounds, including those similar to (2'-Chloro[1,1'-biphenyl]-4-yl)methanol (Bruggeman, Steen, & Hutzinger, 1982).

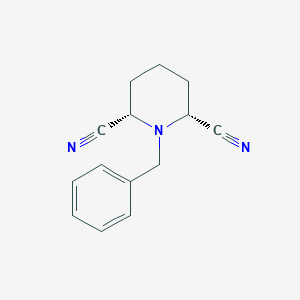

Atropisomer Stability : Research on atropisomerically stable 1,1-biphenyl derivatives, which are structurally related to (2'-Chloro[1,1'-biphenyl]-4-yl)methanol, has been conducted to understand their stability and behavior at ambient temperatures (Freedman et al., 2003).

Complex Formation : It is used in the synthesis of complexes such as 2,2′-bis(2-oxidobenzylideneamino)-4,4′-dimethyl-1,1′-biphenyl complexes of metals like Cu(II), Co(II), and Ni(II), which are of interest for structural and chemical investigations (Ababneh et al., 2020).

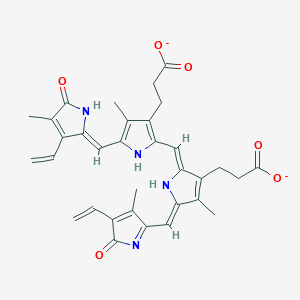

Lipid Dynamics : The impact of methanol on lipid dynamics, influencing the structure-function relationship associated with bilayer composition and affecting lipid asymmetry, is significant for understanding the behavior of (2'-Chloro[1,1'-biphenyl]-4-yl)methanol in biological systems (Nguyen et al., 2019).

Molecular Conformation and Stability : Studies on the molecular conformation and packing stability of synthesized compounds structurally similar to (2'-Chloro[1,1'-biphenyl]-4-yl)methanol are crucial for understanding its physical properties (Dong & Huo, 2009).

Photolysis Research : Photolysis of compounds like 1,4-bis(1,1-diarylhept-2-ynyl) benzenes in tetrahydrofuran-methanol mixture yields products that can provide insights into the photochemical behavior of similar molecules (Shi, Okamoto, & Takamuku, 1991).

Crystallography : The crystallographic analysis of biphenyl-2-methanol, a compound related to (2'-Chloro[1,1'-biphenyl]-4-yl)methanol, helps in understanding the crystalline structure and behavior of such compounds (Rajnikant, Watkin, & Tranter, 1995).

Biological Activities : The synthesis of similar methanones, including those with chloro and biphenyl groups, shows antimicrobial, antioxidant, and insect antifeedant activities (Thirunarayanan, 2014).

Eigenschaften

IUPAC Name |

[4-(2-chlorophenyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO/c14-13-4-2-1-3-12(13)11-7-5-10(9-15)6-8-11/h1-8,15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIVXJYFWUFXNEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10362641 | |

| Record name | (2'-Chloro[1,1'-biphenyl]-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(2-Chlorophenyl)phenyl]methanol | |

CAS RN |

109524-03-0 | |

| Record name | (2'-Chloro[1,1'-biphenyl]-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6R,7R)-Benzhydryl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B21998.png)